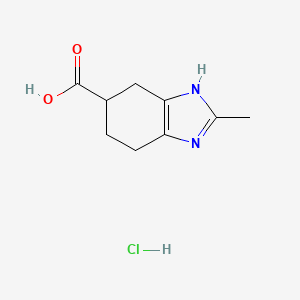

2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-5-10-7-3-2-6(9(12)13)4-8(7)11-5;/h6H,2-4H2,1H3,(H,10,11)(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMLDOIDTRMKEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CC(CC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the reaction of a substituted aniline with a suitable carboxylic acid derivative, followed by cyclization and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzodiazole derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its structure allows for various modifications, making it suitable for the development of new materials and pharmaceuticals .

Synthetic Routes

- The synthesis typically involves cyclization reactions under acidic conditions, often starting from substituted anilines and carboxylic acid derivatives. This method ensures high yields and purity through optimized reaction conditions.

Biological Research

Antimicrobial Properties

- Recent studies have investigated the compound's antimicrobial activity against various pathogens. Its efficacy in inhibiting bacterial growth suggests potential use in developing new antibiotics.

Anticancer Potential

- The compound has been explored for its anticancer properties. Preliminary data indicate that it may induce apoptosis in cancer cells by modulating specific signaling pathways .

Medical Applications

Therapeutic Agent

- The potential for this compound to act as a therapeutic agent is under investigation. Its ability to interact with biological targets suggests that it could be developed into medications for treating various diseases .

Mechanism of Action

- The mechanism involves binding to specific enzymes or receptors, thereby modulating their activity. The interaction can lead to either inhibition or activation of these biomolecules, influencing cellular functions and disease pathways .

Industrial Applications

Advanced Materials Development

- In industry, this compound is utilized in the creation of advanced materials due to its unique chemical properties. It can serve as a precursor in various chemical processes, enhancing material performance in applications such as coatings and polymers .

Case Studies

Mechanism of Action

The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following compounds share the tetrahydrobenzodiazole core but differ in substituents, functional groups, or salt forms, leading to distinct physicochemical and biological properties:

Physicochemical and Spectroscopic Comparisons

Solubility and Stability :

- The target compound ’s hydrochloride salt improves aqueous solubility compared to its free base form. In contrast, the methyl ester analog () exhibits lower polarity due to the ester group, reducing water solubility but increasing lipid membrane permeability .

- The dihydrochloride amine analog () has higher solubility than the target due to two chloride counterions but may exhibit different pH-dependent stability .

Spectroscopic Data :

- IR Spectroscopy :

- ¹H-NMR :

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride (CAS No. 131020-46-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H13ClN2O2

- Molecular Weight : 216.67 g/mol

- IUPAC Name : 2-Methyl-4,5,6,7-tetrahydro-1H-benzodiazole-5-carboxylic acid hydrochloride

Biological Activity Overview

The biological activity of this compound has been investigated in various studies highlighting its potential applications in pharmacology. Notable areas of activity include:

1. Anticonvulsant Activity

Research indicates that derivatives of benzodiazoles exhibit anticonvulsant properties. The compound's structural features may contribute to its efficacy in modulating neurotransmitter systems associated with seizure activity. For instance, compounds with similar structures have shown significant protection against seizures in animal models, suggesting that 2-methyl-4,5,6,7-tetrahydro-1H-benzodiazole derivatives could be promising candidates for further development in anticonvulsant therapy .

2. Antitumor Activity

Several studies have reported the cytotoxic effects of benzodiazole derivatives on cancer cell lines. For example:

- Mechanism : The compound may induce apoptosis and inhibit cell proliferation by interacting with specific cellular pathways.

- IC50 Values : In vitro studies have demonstrated that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines .

Research Findings and Case Studies

A summary of notable findings regarding the biological activities of 2-methyl-4,5,6,7-tetrahydro-1H-benzodiazole derivatives is presented in Table 1.

Structure-Activity Relationship (SAR)

The biological activity of 2-methyl-4,5,6,7-tetrahydro-1H-benzodiazole derivatives is influenced by their structural modifications:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for this compound?

- Methodological Answer : Synthesis typically involves refluxing precursors (e.g., tetrahydrobenzodiazole derivatives) with carboxylic acid groups in acidic media. For example, acetic acid reflux with sodium acetate as a catalyst is effective for analogous heterocyclic systems . Purification can be achieved via recrystallization (e.g., using DMF/acetic acid mixtures) or chromatographic techniques like HPLC, ensuring ≥95% purity as validated by retention time analysis . Hydrochloride salt formation requires careful pH adjustment and lyophilization to avoid decomposition.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Confirm regiochemistry of the tetrahydrobenzodiazole ring and methyl/carboxylic acid substituents. H NMR can resolve diastereotopic protons in the tetrahydro ring .

- FTIR : Identify carboxylic acid O–H stretches (2500–3000 cm⁻¹) and benzodiazole C=N vibrations (~1600 cm⁻¹) .

- HPLC : Assess purity and detect byproducts using C18 columns with UV detection (λ = 210–280 nm) .

- Mass Spectrometry : ESI-MS in positive ion mode verifies molecular ion peaks and fragmentation patterns .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Store as a hydrochloride salt at room temperature in amber glass bottles to prevent photodegradation. Thermal gravimetric analysis (TGA) can identify decomposition thresholds (>150°C for similar benzodiazoles) .

Advanced Research Questions

Q. How can computational tools enhance the design of experiments (DoE) for reaction optimization?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, identifying rate-limiting steps. Pair this with statistical DoE (e.g., response surface methodology) to optimize parameters like temperature, catalyst loading, and solvent polarity. ICReDD’s integrated computational-experimental workflows reduce trial-and-error cycles by 30–50% .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Replication : Test activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- In Silico Docking : Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes vs. off-target receptors .

- Metabolomic Profiling : LC-MS/MS can identify metabolite interference or degradation products that alter bioactivity .

Q. How can reaction fundamentals inform scalable synthesis without compromising yield?

- Methodological Answer : Apply dimensionless scaling parameters (e.g., Damköhler number) to maintain mixing efficiency and heat transfer during scale-up. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates in flow reactors, reducing batch variability . Pilot studies should prioritize solvent recovery systems to align with green chemistry principles .

Q. What advanced methodologies address spectral overlapping in structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals in the tetrahydrobenzodiazole ring .

- Dynamic NMR : Probe ring inversion dynamics in the tetrahydro moiety at variable temperatures .

- Synchrotron XRD : Single-crystal X-ray diffraction definitively assigns stereochemistry and salt formation .

Methodological Notes

- Contradictory Data : Discrepancies in melting points or bioactivity may arise from polymorphic forms or residual solvents. Always cross-validate with DSC (differential scanning calorimetry) and Karl Fischer titration .

- Safety Protocols : Handle hydrochloride salts in fume hoods due to potential HCl release. Use PPE (gloves, goggles) and adhere to GHS hazard codes H302/H315 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.